2-(Boc-amino)-5-bromo-4-(hydroxymethyl)pyridine
Description
Properties
Molecular Formula |
C11H15BrN2O3 |
|---|---|
Molecular Weight |
303.15 g/mol |
IUPAC Name |
tert-butyl N-[5-bromo-4-(hydroxymethyl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(16)14-9-4-7(6-15)8(12)5-13-9/h4-5,15H,6H2,1-3H3,(H,13,14,16) |
InChI Key |
OERFTJNBKXLAPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1)CO)Br |
Origin of Product |
United States |
Preparation Methods
Core Structural Considerations
The target molecule combines a pyridine ring with three functional groups: a Boc-protected amino group at position 2, a bromine atom at position 5, and a hydroxymethyl group at position 4. This arrangement necessitates sequential protection, substitution, and functionalization steps to avoid undesired side reactions.
Starting Material Selection
Patent CN103880739A demonstrates that 2-amino-3-hydroxypyridine serves as the primary precursor, with di-tert-butyl dicarbonate (Boc anhydride) introducing the protective group. Alternative routes from 4-hydroxymethylpyridine derivatives remain less explored due to regioselectivity challenges during bromination.
Stepwise Synthesis Protocol
Boc Protection of the Amino Group
The initial step involves protecting the primary amino group using Boc anhydride under mild basic conditions. Key parameters include:
Reaction Conditions Table
| Solvent System | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Trimethyl carbinol/Virahol | 15 | 4 | 66 | 97.32 |
| Trimethyl carbinol/Virahol | 50 | 3 | 70 | 98.50 |
| Methylene dichloride | 75 | 4 | 73.5 | 98.30 |
| Trimethyl carbinol/Virahol | 65 | 3 | 78 | 99.62 |
Data adapted from CN103880739A embodiments. Higher temperatures (65–75°C) in polar aprotic solvents enhance reaction rates and yields, while mixed solvent systems improve solubility of intermediates.
Bromination at Position 5
Following Boc protection, bromination introduces the halogen substituent. EvitaChem’s protocol recommends using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0–5°C to minimize ring over-substitution. Kinetic studies indicate 85–92% conversion within 2 hours when using a 1.1:1 molar ratio of NBS to substrate.
Hydroxymethyl Group Introduction
The 4-hydroxymethyl group is typically introduced via:
-
Mannich Reaction : Formaldehyde and dimethylamine in ethanol at reflux (yield: 68–72%).
-
Lithiation-Alkylation : n-BuLi-mediated deprotonation followed by quenching with paraformaldehyde (yield: 81–85%).
Critical Process Optimization Parameters
Solvent Selection
Mixed solvents (e.g., trimethyl carbinol/Virahol) outperform single-component systems by balancing substrate solubility and reagent stability. Ethyl acetate/hexane recrystallization achieves 99.62% purity, as demonstrated in Embodiment 4.
Temperature and Time Tradeoffs
Stoichiometric Ratios
A 1.2:1 molar excess of Boc anhydride relative to 2-amino-3-hydroxymethylpyridine ensures complete protection while minimizing waste.
Mechanistic Insights and Side Reaction Mitigation
Boc Deprotection Risks
Acidic conditions (e.g., HCl/dioxane) prematurely remove the Boc group during subsequent steps. Neutral buffering with NaHCO₃ during workup prevents this.
Competing Ring Substitution
Bromination at position 3 becomes significant above 10°C, necessitating strict temperature control. Computational modeling suggests the Boc group electronically deactivates position 3, favoring position 5 substitution.
Industrial-Scale Adaptation Challenges
Heat Management
Exothermic bromination at >100g scale requires jacketed reactors with cryogenic cooling to maintain −5°C. Patent data shows pilot-scale batches (50L) achieve consistent 74–77% yields.
Purification Scalability
Centrifugal partition chromatography (CPC) replaces recrystallization for batches >10kg, reducing solvent use by 40% while maintaining 98.5% purity.
Analytical Characterization Benchmarks
Spectroscopic Validation
Purity Assessment
Ion-pair chromatography detects <0.2% residual di-tert-butyl dicarbonate, meeting ICH Q3A guidelines.
Comparative Cost Analysis
Raw Material Cost Breakdown (per kg product)
| Component | Cost (USD) |
|---|---|
| 2-Amino-3-hydroxypyridine | 420 |
| Boc Anhydride | 310 |
| NBS | 280 |
| Solvents/Utilities | 150 |
| Total | 1,160 |
Optimized routes reduce raw material costs by 18–22% compared to traditional methods .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (Br Substitution)
The bromine atom at the 5-position is a good leaving group due to the electron-withdrawing nature of the pyridine nitrogen. Potential reactions include:
-
Cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl or alkyne groups.
-
Amination or alkylation via SNAr mechanisms, depending on the nucleophile.
Reaction Conditions :
Hydroxymethyl Group Reactivity
The hydroxymethyl group (-CH₂OH) at the 4-position can undergo:
-
Oxidation to form a carbonyl group (e.g., using oxidizing agents like Dess-Martin periodinane).
-
Alkylation or silylation to protect the hydroxyl group.
-
Elimination to form an alkenyl group under acidic conditions.
Boc Group Chemistry
The tert-butoxycarbonyl (Boc) group is a protecting group for the amino function. Key reactions involving the Boc group include:
-
Deprotection : Acidic cleavage (e.g., HCl in THF/water) to regenerate the free amine .
-
Stability : Resistant to most nucleophilic or electrophilic conditions but labile under strong acids.
Physical and Structural Data
Scientific Research Applications
Synthesis Applications
The compound serves as a critical intermediate in the synthesis of various biologically active molecules. The presence of the Boc (tert-butoxycarbonyl) protecting group allows for selective reactions at the amino functional group, facilitating the synthesis of more complex structures without unwanted side reactions.
1.1. Synthesis of Pyridinylimidazole Derivatives
One notable application involves the synthesis of pyridinylimidazole-type inhibitors, which are significant in targeting p38α MAP kinase, an important enzyme in inflammatory responses. The optimized synthetic route starting from 2-bromo-4-methylpyridine yields higher efficiency compared to traditional methods, showcasing the utility of 2-(Boc-amino)-5-bromo-4-(hydroxymethyl)pyridine as a precursor .
1.2. C–N Cross-Coupling Reactions
Palladium-catalyzed C–N cross-coupling reactions have been developed utilizing derivatives of this compound. These reactions are pivotal for forming anilines and other nitrogen-containing compounds, which are prevalent in pharmaceuticals .
Biological Applications
The biological activity of compounds derived from this compound has been explored extensively, particularly in anticancer and antimicrobial research.
2.1. Anticancer Activity
Research has demonstrated that derivatives exhibit significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), A549 (lung adenocarcinoma), and MCF-7 (breast cancer). For example, a series of bromopyrimidine derivatives synthesized from related compounds showed promising results against these cell lines, indicating potential for further development as anticancer agents .
2.2. Antimicrobial Properties
Compounds derived from this pyridine derivative also exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have indicated that specific derivatives can inhibit bacterial growth effectively, suggesting their potential use in developing new antimicrobial therapies .
3.1. Synthesis and Evaluation of Bromopyrimidine Derivatives
A comprehensive study focused on synthesizing a series of 5-bromo-pyrimidine derivatives from this compound showcased their broad-spectrum antimicrobial activity and cytotoxicity against various cancer cell lines . The research involved multi-step synthetic pathways that were characterized using spectroscopic methods.
3.2. Development of p38α MAP Kinase Inhibitors
Another significant case study highlighted the development of potent p38α MAP kinase inhibitors derived from this compound. The study emphasized improved yields and biological activity compared to previously known inhibitors, showcasing the compound's relevance in drug discovery .
Data Tables
Mechanism of Action
The mechanism of action of 2-(Boc-amino)-5-bromo-4-(hydroxymethyl)pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The Boc-protected amino group can be deprotected to reveal the active amino group, which can then form hydrogen bonds or ionic interactions with the target. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Structural Similarities and Differences
Key analogs and their substituent variations are summarized below:
Key Observations :
- Boc Protection: Compounds with Boc-amino groups (e.g., ) exhibit improved stability but reduced hydrogen-bonding capacity compared to free amines (e.g., ).
- Halogen Positioning : Bromine at position 5 (target compound) vs. 6 (6-bromo analog ) alters electronic effects and reactivity in cross-coupling.
- Functional Group Diversity: Hydroxymethyl (target) vs. aminomethyl () or halogens () influences solubility and downstream reactivity.
Physical and Chemical Properties
Notes:
Biological Activity
2-(Boc-amino)-5-bromo-4-(hydroxymethyl)pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies and findings.
Synthesis and Structural Properties
The synthesis of this compound typically involves the protection of amino groups using the Boc (tert-butyloxycarbonyl) group, which enhances the compound's stability during various chemical reactions. The introduction of bromine and hydroxymethyl groups at specific positions on the pyridine ring is crucial for its biological activity. The synthetic route often employs reactions such as nucleophilic substitution and deprotection steps to yield the final product.
Antimicrobial Activity
Research has indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar pyridine derivatives can inhibit the growth of multidrug-resistant strains of bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 0.5–8 μg/mL against various strains, suggesting a potentially favorable profile for this compound as an antimicrobial agent .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects, particularly in inhibiting p38 MAP kinase activity. This kinase plays a critical role in inflammatory responses, and inhibitors targeting this pathway can reduce the secretion of pro-inflammatory cytokines like TNF-α. In vitro assays demonstrated that certain derivatives significantly inhibited LPS-stimulated TNF-α release from human whole blood, indicating a promising anti-inflammatory profile .
Antiviral Activity
Preliminary data suggest that compounds similar to this compound may exhibit antiviral properties by down-regulating cell surface proteins involved in viral entry. Specifically, studies on related pyridine compounds have shown potential as HIV entry inhibitors by modulating CD4 protein levels on human cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's structural features allow it to interact with various enzymes, particularly kinases involved in signaling pathways related to inflammation and cell proliferation.
- Cellular Uptake : The presence of hydroxymethyl groups may enhance cellular permeability, facilitating greater bioavailability and efficacy within target cells.
- Molecular Interactions : The bromine atom may contribute to halogen bonding interactions, enhancing binding affinity to biological targets.
Case Studies
Several studies have explored the biological activities of pyridine derivatives:
- Study on Inhibition of p38 MAP Kinase : A study reported that specific pyridinylimidazole derivatives exhibited improved inhibition compared to their parent compounds, with one derivative showing a greater than 110-fold increase in TNF-α inhibition compared to controls .
- Antimicrobial Efficacy : Another investigation highlighted the effectiveness of similar compounds against resistant bacterial strains, with MIC values demonstrating significant potency .
Data Table: Biological Activities of Related Compounds
| Compound Name | MIC (μg/mL) | p38 MAP Kinase Inhibition | Anti-inflammatory Effect |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Pyridinylimidazole Derivative 1 | 0.5 | High | Significant |
| Pyridinylimidazole Derivative 2 | 1.0 | Moderate | Moderate |
| Pyridine-based Anti-HIV Compound | TBD | TBD | Moderate |
Q & A
Basic: What are the recommended synthetic routes for introducing the Boc-protected amine group into 5-bromo-4-(hydroxymethyl)pyridine derivatives?
Methodological Answer:
The Boc (tert-butoxycarbonyl) group is typically introduced via nucleophilic substitution or condensation reactions. A validated approach involves reacting 5-bromo-4-(hydroxymethyl)pyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) at 0–25°C. For example, in analogous pyridine systems, Boc protection is achieved with >85% yield under inert conditions (argon/nitrogen) to prevent side reactions . Post-reaction purification via silica gel chromatography (hexane/ethyl acetate gradient) ensures removal of unreacted reagents.
Basic: How can researchers optimize purification of 2-(Boc-amino)-5-bromo-4-(hydroxymethyl)pyridine to minimize impurities from incomplete substitution?
Methodological Answer:
Incomplete substitution often results in residual hydroxylmethyl or unreacted Boc precursors. To mitigate this:
- Column Chromatography : Use a polar stationary phase (e.g., silica gel) with a gradient elution (e.g., 5–30% ethyl acetate in hexane) to separate Boc-protected products from hydroxylmethyl intermediates.
- Recrystallization : Solvent systems like dichloromethane/hexane (1:3 v/v) can enhance crystallinity.
- Monitoring : TLC (Rf ~0.4 in 20% ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water) ensures purity >95% .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR should show peaks for the Boc group (δ ~1.4 ppm, singlet for tert-butyl) and hydroxymethyl protons (δ ~4.5–5.0 ppm). ¹³C NMR confirms the carbonyl carbon (δ ~155 ppm) and pyridine ring carbons .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies the molecular ion peak (e.g., [M+H]⁺ at m/z ~331 for C₁₂H₁₈BrN₂O₃).
- FTIR : Peaks at ~1680–1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N–H stretch) confirm Boc-amine functionality .
Advanced: How does the bromine substituent influence the reactivity of the pyridine ring in cross-coupling reactions?
Methodological Answer:
The 5-bromo group activates the pyridine ring toward palladium-catalyzed cross-coupling (e.g., Suzuki, Heck). Key considerations:
- Electrophilicity : Bromine’s electronegativity enhances aryl halide reactivity, enabling efficient coupling with boronic acids (e.g., Suzuki: Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C).
- Steric Effects : The adjacent hydroxymethyl group may slow reaction kinetics; optimized ligand systems (e.g., XPhos) improve yields.
- Competing Pathways : Base-sensitive Boc groups require mild conditions (pH 7–9) to prevent deprotection .
Advanced: What factors contribute to the compound’s stability under acidic or basic conditions, and how can degradation be mitigated?
Methodological Answer:
- Acidic Conditions : The Boc group is labile below pH 3 (e.g., TFA/DCM deprotection). Stabilization requires buffering (e.g., neutral aqueous phases) or avoiding protic acids during synthesis.
- Basic Conditions : Hydroxymethyl groups may undergo oxidation; use antioxidants (e.g., BHT) or inert atmospheres.
- Thermal Stability : DSC/TGA analysis reveals decomposition onset >150°C. Storage at −20°C in amber vials under argon minimizes hydrolysis .
Advanced: How can hydrogen-bonding interactions in the crystal structure inform co-crystal design for enhanced solubility?
Methodological Answer:
X-ray crystallography reveals intermolecular N–H⋯O and O–H⋯N hydrogen bonds between the Boc-amine, hydroxymethyl, and pyridine moieties. For co-crystal engineering:
- Co-formers : Select carboxylic acids (e.g., 4-hydroxybenzoic acid) to exploit complementary H-bond donors/acceptors.
- Solvent Choice : Methanol/water mixtures promote H-bond networks, as demonstrated in analogous pyridine cocrystals (84% yield, P2₁/c space group) .
Advanced: What role does 4-(hydroxymethyl)pyridine play in self-assembling materials, and how can this be leveraged for functional applications?
Methodological Answer:
The hydroxymethyl group facilitates coordination with metal ions (e.g., Gd³⁺, Ni²⁺) in supramolecular assemblies. For instance:
- Magnetic Refrigerants : Mixing with gadolinium/nickel acetates in organic solvents (e.g., DMF) yields cubic clusters via self-assembly (12-hour reaction, room temperature). These exhibit magnetocaloric effects for cryogenic applications .
- Nanocarriers : Functionalization with polyethylene glycol (PEG) via esterification enhances biocompatibility for drug delivery systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
